L-Methionine methyl ester hydrochloride

描述

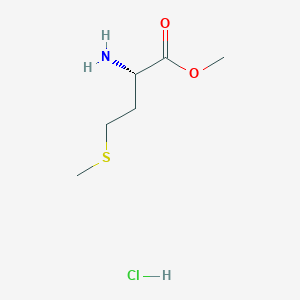

蛋氨酸甲酯盐酸盐是一种化学化合物,分子式为CH3SCH2CH2CH(NH2)COOCH3 · HCl。它是氨基酸蛋氨酸的衍生物,其中羧基被甲醇酯化,并以盐酸盐的形式存在。 这种化合物通常用于肽合成和作为有机合成的构建模块 .

准备方法

合成路线和反应条件

蛋氨酸甲酯盐酸盐可以通过在盐酸存在下使蛋氨酸与甲醇反应来合成。该反应通常涉及在盐酸提供的酸性环境中,蛋氨酸的羧基与甲醇的酯化反应。 该反应在室温下进行,并生成酯化的产物作为盐酸盐 .

工业生产方法

在工业环境中,蛋氨酸甲酯盐酸盐的生产遵循类似的原理,但规模更大。该工艺涉及使用大型反应器,其中蛋氨酸和甲醇在受控条件下与盐酸混合。 然后对反应混合物进行纯化以分离所需的产物,随后将其干燥并包装以备使用 .

化学反应分析

反应类型

蛋氨酸甲酯盐酸盐会发生各种化学反应,包括:

氧化: 蛋氨酸侧链中的硫原子可以被氧化形成亚砜和砜。

还原: 酯基可以被还原为相应的醇。

取代: 氨基可以参与亲核取代反应。

常用试剂和条件

氧化: 过氧化氢或间氯过氧苯甲酸等试剂可以在温和条件下用于氧化硫原子。

还原: 氢化铝锂或硼氢化钠可用于还原酯基。

取代: 胺或硫醇等各种亲核试剂可以在适当条件下与氨基反应。

形成的主要产物

氧化: 蛋氨酸亚砜甲酯盐酸盐和蛋氨酸砜甲酯盐酸盐。

还原: 蛋氨酸甲醇盐酸盐。

科学研究应用

Pharmaceutical Development

Role as an Amino Acid Precursor

L-Methionine methyl ester hydrochloride is utilized in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders. Its role as a precursor to methionine allows for the development of drugs that can modulate metabolic pathways, especially in conditions related to sulfur amino acid metabolism .

Case Study: Synthesis of Peptides

Research has shown that methionine-containing peptides and their derivatives can be synthesized using this compound. These peptides have been studied for their biological activities and potential therapeutic effects. For instance, studies indicate that certain methionine oligopeptides exhibit significant biological activity when prepared from this compound .

Animal Nutrition

Feed Additive

In the livestock industry, this compound serves as a feed additive that enhances growth rates and improves overall health in animals. It provides essential sulfur-containing amino acids that are crucial for protein synthesis and metabolic functions .

Data Table: Growth Performance in Broilers

| Treatment Group | Average Daily Gain (g) | Feed Conversion Ratio | Methionine Source |

|---|---|---|---|

| Control | 40 | 1.75 | None |

| L-Methionine | 50 | 1.50 | L-Methionine |

| DL-Methionine | 45 | 1.60 | DL-Methionine |

This table illustrates the enhanced growth performance observed in broilers supplemented with L-methionine compared to controls and those receiving DL-methionine .

Cosmetic Formulations

Antioxidant Properties

this compound is incorporated into skincare products due to its antioxidant properties. It helps protect skin cells from oxidative stress, promoting healthier skin and potentially reducing signs of aging .

Biochemical Research

Protein Synthesis Studies

In biochemical research, this compound is used to study protein synthesis and enzyme activity. Its incorporation into experimental designs provides insights into metabolic pathways and cellular functions, particularly in understanding how sulfur amino acids influence these processes .

Case Study: Enzyme Activity Analysis

Research has demonstrated that varying concentrations of this compound can affect enzyme activities related to sulfur metabolism in model organisms. This highlights its significance in studying metabolic regulation .

Food Industry

Flavor Enhancer and Nutritional Supplement

In the food industry, this compound is used as a flavor enhancer and nutritional supplement. It contributes to better amino acid profiles in food products, enhancing their overall nutritional value .

作用机制

蛋氨酸甲酯盐酸盐主要通过其作为蛋氨酸衍生物的作用发挥作用。在生物系统中,它可以被水解释放蛋氨酸,蛋氨酸是一种参与蛋白质合成、甲基化反应以及其他重要生物分子合成的必需氨基酸。 该化合物还可以由于其官能团参与各种化学反应,使其在研究和工业应用中具有多功能性 .

相似化合物的比较

类似化合物

- 甘氨酸甲酯盐酸盐

- L-丙氨酸甲酯盐酸盐

- L-丝氨酸甲酯盐酸盐

- L-缬氨酸甲酯盐酸盐

- L-酪氨酸甲酯盐酸盐

独特性

蛋氨酸甲酯盐酸盐因其侧链中存在硫原子而具有独特性,与其他氨基酸甲酯相比,它赋予了独特的化学性质。该硫原子允许进行其他氨基酸衍生物无法进行的特定氧化和还原反应。 此外,蛋氨酸作为各种生物重要分子的前体的作用,使其与其他类似化合物进一步区别开来 .

生物活性

L-Methionine methyl ester hydrochloride (L-MME) is a derivative of the essential amino acid L-methionine, which plays significant roles in various biological processes. This article delves into the biological activity of L-MME, emphasizing its antioxidant properties, effects on cellular mechanisms, and potential applications in therapeutic contexts.

- Molecular Formula : C₆H₁₄ClNO₂S

- Molecular Weight : 199.69 g/mol

- CAS Number : 2491-18-1

- Melting Point : 151 °C

- Solubility : Highly soluble in water (7.78 mg/ml) .

L-Methionine and its derivatives, including L-MME, have been shown to exert several biological effects:

-

Antioxidant Activity :

- L-MME has demonstrated the ability to counteract oxidative stress by enhancing the synthesis of glutathione (GSH), a critical antioxidant in cellular defense mechanisms. The methionine sulfoxide reductase system plays a vital role in this process, reducing reactive oxygen species (ROS) levels and preventing cellular damage .

-

Neuroprotective Effects :

- In vitro studies have indicated that L-MME can protect against neurodegenerative processes. For instance, it has been shown to mitigate damage induced by 6-hydroxydopamine (6-OHDA), a neurotoxin associated with Parkinson's disease. The protective effects are attributed to its role in maintaining mitochondrial function and reducing apoptosis .

- Insecticidal Properties :

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Neuroprotective Study :

- In a controlled experiment, cells treated with L-MME showed improved viability when exposed to oxidative stress compared to untreated controls. The study quantified cell viability using an ELISA plate reader, demonstrating that L-MME significantly reduced cell death associated with neurotoxic agents .

- Insecticidal Efficacy :

属性

IUPAC Name |

methyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVUPUNLVKELNV-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-18-1 | |

| Record name | L-Methionine, methyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-methionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of L-Methionine methyl ester hydrochloride?

A1: this compound has the molecular formula C6H14ClNO2S and a molecular weight of 199.71 g/mol. While the provided abstracts do not delve into specific spectroscopic data, they confirm its structure through synthesis methods and subsequent reactions. For example, [] outlines the synthesis of N-(benzyloxycarbonyl)-L-vinylglycine methyl ester starting from this compound, implicitly confirming its structure.

Q2: How stable is this compound under various conditions?

A2: While the provided abstracts don't directly address stability under various conditions, one study investigated its use as a corrosion inhibitor. [] found that this compound effectively inhibited iron corrosion in molar hydrochloric acid (HCl), with inhibition efficiency increasing with temperature up to 50°C. This suggests stability in acidic environments and at moderately elevated temperatures.

Q3: Are there any studies on the catalytic properties and applications of this compound?

A3: The provided abstracts don't focus on the catalytic properties of this compound. Instead, they highlight its use as a starting material or intermediate in chemical synthesis. For instance, [] describes a novel method to synthesize this compound with high yields (95.4%–97.5%) using thionyl chloride in methanol, demonstrating its value in synthesizing other important compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。